2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol
Description
Chemical Structure and Properties: This compound (CAS RN: 121196-74-5) is a nitrogen-rich ethanol derivative featuring two 3,5-dimethylpyrazole rings linked via ethylamino groups to a central ethanol backbone. Its molecular formula is C₁₄H₂₃N₅O, with an average molecular weight of 277.37 g/mol and a monoisotopic mass of 277.190260 Da .
Properties
CAS No. |
591732-94-4 |
|---|---|
Molecular Formula |
C16H27N5O |
Molecular Weight |
305.42 g/mol |
IUPAC Name |
2-[bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-13-11-15(3)20(17-13)7-5-19(9-10-22)6-8-21-16(4)12-14(2)18-21/h11-12,22H,5-10H2,1-4H3 |
InChI Key |
QWXLAAARSSLPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN(CCN2C(=CC(=N2)C)C)CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol typically involves multi-component reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring structure allows for strong interactions with metal ions, making it effective in coordination chemistry .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
*Example: 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (C₁₃H₁₃BrN₂O) .
Structural and Functional Differences
In contrast, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones lack amino groups, limiting their metal-binding utility but enabling UV-induced DNA cleavage via ketone reactivity . The pyrimidine-containing analog () introduces a heteroaromatic ring, which may alter electronic properties and solubility compared to the target compound .
Solubility and Hydrophilicity: The ethanol moiety in the target compound improves hydrophilicity relative to arylethanones (), which are more lipophilic due to aromatic ketones. This difference could influence bioavailability or solvent compatibility in synthetic applications.
Steric and Electronic Effects :
- The ethyl-substituted analog () has a smaller molecular framework with a single pyrazole, reducing steric hindrance but also coordination versatility compared to the target .
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